MSP-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

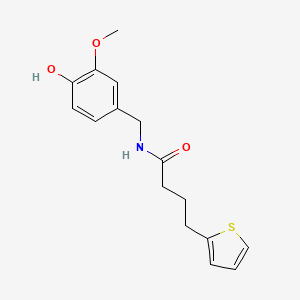

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUVEUVIUAJXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merozoite Surface Protein 3 (MSP-3) is a key antigen of the malaria parasite, Plasmodium falciparum, and a leading candidate for vaccine development. Located on the surface of the merozoite—the invasive stage of the parasite that infects red blood cells—this compound plays a crucial role in the parasite's lifecycle and its interaction with the human host. This protein is characterized by its propensity to form oligomeric structures, its involvement in a larger protein complex on the merozoite surface, and its ability to bind heme. Functionally, it is implicated in the invasion of erythrocytes and is a primary target of the host's protective immune response, particularly through antibody-dependent cellular inhibition (ADCI). This document provides a comprehensive overview of the structure, function, and immunological significance of this compound, details key experimental protocols for its study, and presents quantitative data and molecular interactions in a structured format to aid in research and development efforts.

Molecular Structure of this compound

This compound is a soluble protein that lacks a traditional transmembrane domain or GPI anchor, yet it remains associated with the merozoite surface through protein-protein interactions[1][2]. Its molecular weight is reported to be in the range of 40-48 kDa[1][3][4][5]. The protein's primary structure is notable for several distinct domains that dictate its secondary and quaternary structures.

Primary and Secondary Structure

The this compound polypeptide features several key domains:

-

Alanine Heptad Repeats: A prominent feature is a domain composed of three blocks of tandemly repeated heptads with an AXXAXXX consensus sequence, which predicts the formation of alpha-helical secondary structures[6].

-

Glutamic Acid-Rich Region: Located C-terminal to the heptad repeats, this region is highly acidic[6][7].

-

Leucine (B10760876) Zipper-like Motif: A C-terminal heptad repeat, similar to a leucine zipper, is implicated in protein dimerization and oligomerization[1][6][7].

Polymorphism in this compound is primarily concentrated in the N-terminal half of the protein, within and flanking the heptad-repeat domain[6]. Despite this diversity, the core structural motifs are highly conserved across different P. falciparum isolates[6].

Caption: Domain organization of the P. falciparum this compound protein.

Quaternary Structure: Oligomerization and Fibril Formation

A defining characteristic of this compound is its intrinsic ability to self-assemble into higher-order oligomers[1][5]. Biophysical studies have revealed that this compound forms elongated, self-assembled filamentous structures that possess amyloid-like characteristics[1][5]. These unbranched amyloid fibrils can reach lengths of 5-15 μm and have been observed on the surface of merozoites[1][5]. While the C-terminal leucine zipper region contributes to this process, other segments, such as the peptide sequence YILGW (residues 192-196), are also required for full oligomerization[1][5].

Function and Biological Role

The function of this compound is multifaceted, encompassing roles in erythrocyte invasion, heme binding, and interaction with the host immune system.

The Merozoite Surface Protein Complex

This compound does not exist in isolation on the merozoite surface. Immunoprecipitation and mass spectrometry have shown that it is part of a larger, non-covalent protein complex that includes MSP-1, MSP-6, and MSP-7[2][4][8]. This complex is tethered to the merozoite membrane via the GPI anchor of MSP-1[4]. The N-terminal region of this compound is primarily involved in these interactions[7]. This association is critical for retaining this compound on the surface and likely plays a coordinated role in the invasion process.

Caption: The this compound protein complex on the merozoite surface.

Role in Erythrocyte Invasion

This compound is believed to participate in the initial recognition and binding of the merozoite to the host erythrocyte[3][4]. Studies using synthetic peptides corresponding to different regions of this compound have identified High Activity Binding Peptides (HABPs) that bind specifically to human erythrocytes with nanomolar affinity[3][9]. This binding is sensitive to trypsin and neuraminidase treatment of the erythrocytes, suggesting an interaction with specific protein receptors, including sialoglycoproteins[3][9]. Critically, these HABPs can inhibit merozoite invasion of erythrocytes in vitro by up to 85%, highlighting this compound's direct role in this essential process[3][9].

Heme Binding

This compound demonstrates a high capacity for binding heme, complexing with approximately 35-40 molecules of heme per protein molecule[1]. This interaction is thought to be related to its oligomeric nature[1][5]. Unlike other parasite proteins involved in hemozoin formation, this compound's heme binding may serve a protective function, sequestering toxic free heme released during schizont egress and erythrocyte rupture, thereby protecting the parasite from oxidative damage[1][5].

Immunological Function and Vaccine Candidacy

This compound is a major target of naturally acquired immunity to malaria[1][2]. Antibodies against this compound are associated with protection from clinical malaria, and their primary mechanism of action is believed to be Antibody-Dependent Cellular Inhibition (ADCI)[3][7]. In the ADCI mechanism, cytophilic antibodies (IgG1 and IgG3) bind to this compound on the merozoite surface. The Fc portions of these antibodies then engage Fc receptors on monocytes, activating them to release mediators that kill the parasite[3][4]. This has made this compound a compelling vaccine candidate, with several formulations, including fusions with other antigens like GLURP, undergoing preclinical and clinical trials[4].

References

- 1. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum merozoite surface protein 3: oligomerization, self-assembly, and heme complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conservation of structural motifs and antigenic diversity in the Plasmodium falciparum merozoite surface protein-3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Merozoite surface protein - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Role of Merozoite Surface Protein 3 (MSP-3) in the Plasmodium falciparum Life Cycle

Executive Summary: Merozoite Surface Protein 3 (MSP-3) is a key soluble protein expressed on the surface of the Plasmodium falciparum merozoite, the parasite stage responsible for invading human erythrocytes. Despite lacking a conventional membrane anchor, this compound plays a significant role in the initial attachment to red blood cells by forming a multiprotein complex with other surface antigens, primarily MSP-1. During invasion, this compound is shed from the parasite surface. It is a prominent target of naturally acquired immunity, with antibodies against this compound mediating parasite clearance primarily through Antibody-Dependent Cellular Inhibition (ADCI). This function has positioned this compound as a leading candidate antigen in advanced malaria vaccine formulations, such as GMZ2. This document provides an in-depth examination of the molecular characteristics, life cycle function, and immunological significance of this compound, supplemented with quantitative data and detailed experimental protocols for researchers in parasitology and drug development.

Introduction to Merozoite Surface Protein 3 (this compound)

Plasmodium falciparum malaria remains a major global health issue, with its pathology primarily linked to the parasite's asexual replication cycle within human erythrocytes. The invasion of these red blood cells by the merozoite stage is a critical, rapid, and complex process mediated by a cascade of molecular interactions. Merozoite Surface Proteins (MSPs) are central to this process, acting as the primary interface between the parasite and the host cell.

This compound is an abundant, soluble protein with a molecular weight of approximately 48 kDa that is located on the merozoite surface.[1] It is a member of the this compound/GLURP (Glutamate-rich protein) family and is characterized by a conserved N-terminal region, a central domain with alanine (B10760859) heptad repeats, and a C-terminal region containing a leucine (B10760876) zipper motif.[2] Unlike many other surface proteins, this compound does not possess a glycosylphosphatidylinositol (GPI) anchor or a transmembrane domain.[3] Instead, it is retained on the merozoite surface through non-covalent interactions with a larger complex of GPI-anchored proteins.[1][3] Its crucial role in host cell interaction and its immunogenicity have made it a subject of intense research for malaria vaccine development.[1][2][4]

Molecular Interactions and Complex Formation

This compound does not function in isolation. It is a key component of a multiprotein complex on the merozoite surface, which is essential for its localization and function.[1] Immunoprecipitation and surface plasmon resonance (SPR) studies have confirmed that this compound directly interacts with MSP-1, MSP-6, and MSP-7.[3] The entire complex is tethered to the merozoite membrane via the GPI anchor of MSP-1.[1][2] This association is crucial, as the deletion of this compound's binding partners could affect its surface retention. The N-terminal region of this compound (amino acids 21-238) has been identified as being primarily involved in the interaction with MSP-1.[3] Biophysical studies also suggest that full-length this compound can form elongated, self-assembling oligomeric structures and amyloid-like fibrils, which may be involved in its function.[5]

Role in the Erythrocyte Invasion Process

The primary function of the this compound complex is to mediate the initial, low-affinity attachment of the merozoite to the erythrocyte surface. This step is crucial for orienting the parasite and initiating the subsequent high-affinity interactions that lead to invasion.

-

Initial Recognition and Binding : Synthetic peptides derived from this compound have been shown to bind directly to human erythrocytes with nanomolar affinity constants.[6] This binding is sensitive to trypsin and neuraminidase treatment of the erythrocytes, suggesting the receptors are sialylated proteins. These this compound peptides specifically recognize erythrocyte membrane proteins with molecular weights of 45, 55, and 72 kDa.[6]

-

Shedding at the Tight Junction : As the merozoite actively invades the erythrocyte, it forms a "tight junction" with the host cell membrane. During this process, many surface proteins are cleaved and shed to release the parasite from its receptor interactions. Immunofluorescence microscopy has shown that this compound, along with other peripheral proteins like MSP-7 and SERA5, is shed from the merozoite surface at the point of the tight junction.[7][8] This indicates that this compound's role is confined to the pre-invasion stages of attachment and recognition, and it is not carried into the newly formed parasitophorous vacuole.[7]

This compound in Host Immunity and Vaccine Development

This compound is a major target of the human immune response to P. falciparum. Sero-epidemiological studies have demonstrated a strong correlation between the levels of anti-MSP-3 antibodies, particularly cytophilic subclasses IgG1 and IgG3, and protection against clinical malaria.[1][2]

The primary protective mechanism mediated by these antibodies is Antibody-Dependent Cellular Inhibition (ADCI) .[9][10] In the ADCI mechanism, antibodies against this compound opsonize merozoites, which are then recognized by monocytes. This interaction triggers the release of soluble factors, such as cytokines, that inhibit the growth of nearby intraerythrocytic parasites without direct phagocytosis.[11] Affinity-purified human antibodies against this compound have been shown to have minimal direct inhibitory effect on merozoite invasion but are potent inducers of monocyte-dependent parasite killing in vitro.[11]

This proven immunogenicity and protective capacity led to the development of the GMZ2 vaccine candidate . GMZ2 is a recombinant fusion protein containing the C-terminal portion of this compound and a conserved region of Glutamate-rich protein (GLURP).[1][2][4] This chimeric protein has undergone extensive clinical trials and has been shown to be safe and immunogenic, inducing biologically active antibodies capable of mediating ADCI.[1][12][13]

Quantitative Analysis of this compound Function

The function of this compound has been quantified through various in vitro assays, providing valuable data for vaccine development and functional studies.

| Parameter | Method | Finding | Reference(s) |

| Invasion Inhibition | In vitro Growth Inhibition Assay | Peptide 31193 (from this compound) inhibited merozoite invasion by 85% ± 2% at 200 µM. | [6] |

| Peptides 31202 and 31209 inhibited invasion by 59% ± 4% and 55% ± 1% , respectively, at 200 µM. | [6] | ||

| Erythrocyte Binding | Peptide Binding Assay | This compound peptides bind to erythrocyte membrane proteins of 45, 55, and 72 kDa . | [6] |

| Binding affinity of High Activity Binding Peptides (HABPs) to erythrocytes is in the nanomolar range. | [6] | ||

| Protein Complex Size | Size Exclusion Chromatography | The MSP1-MSP3 complex has an estimated molecular weight of ~400 kDa . | [14] |

Key Experimental Methodologies

In Vitro Growth/Invasion Inhibition Assay (GIA)

This assay is used to measure the ability of antibodies or compounds to directly block erythrocyte invasion or subsequent intracellular parasite development.

1. Parasite Preparation:

-

P. falciparum cultures are repeatedly synchronized to obtain a pure population of late-stage schizonts. A common method is sterile 5% sorbitol treatment for ring-stage parasites or gelatin flotation/magnet purification for mature stages.[15]

-

The starting parasitemia is adjusted to ~0.5% for a one-cycle assay (approx. 48 hours) or ~0.1-0.2% for a two-cycle assay (approx. 96 hours).[15][16]

2. Assay Setup:

-

The assay is performed in a 96-well or 384-well microtiter plate.[16]

-

A suspension of parasitized erythrocytes is prepared at a final hematocrit of 2%.[16]

-

Test substances (e.g., purified antibodies, plasma, peptides) are added to the wells at desired concentrations. A final plasma dilution of 1:10 is common.[16]

-

Control wells include non-immune serum/plasma and parasite culture with no added inhibitors.

3. Incubation:

-

Plates are incubated at 37°C in a humidified, airtight chamber with a gas mixture of 1% O₂, 4% CO₂, and 95% N₂ for one or two full replication cycles (40-96 hours).[16][17]

4. Readout and Quantification:

-

Parasite growth is quantified by measuring the final parasitemia.

-

Flow Cytometry: Erythrocytes are stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide, SYBR Green I) or by using a parasite line expressing a fluorescent protein (e.g., GFP).[16][17][18] The percentage of parasitized cells is then determined.

-

pLDH Assay: Parasite lactate (B86563) dehydrogenase (pLDH) activity, which correlates with parasite viability, is measured colorimetrically.[16][19]

-

Microscopy: Giemsa-stained thin blood smears are prepared, and parasitemia is determined by manual counting.

5. Data Analysis:

-

The percent inhibition is calculated as: [1 - (Parasitemia_Test / Parasitemia_Control)] * 100.

Antibody-Dependent Cellular Inhibition (ADCI) Assay

The ADCI assay measures the ability of antibodies to cooperate with monocytes to inhibit parasite growth.[10]

1. Reagent Preparation:

-

Parasites: Highly synchronized P. falciparum trophozoites are used.

-

Antibodies: Test IgG is purified from plasma of immune individuals or immunized animals. Control IgG from non-exposed donors is used as a negative control.

-

Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, non-malaria-exposed donors. Monocytes are then purified and cultured.

2. Assay Setup:

-

The assay is conducted in 96-well plates.

-

Monocytes are added to the wells.

-

Synchronized parasites are added along with the test and control IgG preparations.

-

The ratio of monocytes to parasitized erythrocytes is critical and must be optimized.

3. Incubation:

-

Plates are incubated for 48-96 hours under standard parasite culture conditions.

4. Readout and Data Analysis:

-

Parasite growth is assessed using the same methods as the GIA (e.g., flow cytometry, pLDH assay).

-

The Specific Growth Inhibition Index (SGI) is calculated as: [1 - (% Parasitemia with Test IgG and Monocytes / % Parasitemia with Control IgG and Monocytes)] * 100.

Conclusion

Merozoite Surface Protein 3 is a non-integrally-anchored surface protein that is indispensable for the initial stages of erythrocyte invasion by P. falciparum. Its function is mediated through its participation in a large multiprotein complex, which facilitates low-affinity binding to the host cell. The shedding of this compound upon invasion underscores its specific role in parasite attachment rather than intracellular survival. As a primary target of the protective ADCI mechanism, this compound remains a highly valuable antigen for the development of next-generation malaria vaccines. Further elucidation of the specific erythrocyte receptors for the this compound complex and the precise signaling events it may trigger will provide deeper insights into malaria pathogenesis and open new avenues for therapeutic intervention.

References

- 1. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Sequential Processing of Merozoite Surface Proteins during and after Erythrocyte Invasion by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Glutamate-Rich Protein (GLURP) of Plasmodium falciparum Is a Target for Antibody-Dependent Monocyte-Mediated Inhibition of Parasite Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Plasmodium falciparum GLURP-MSP3 chimeric protein; expression in Lactococcus lactis, immunogenicity and induction of biologically active antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunogenicity of a virosomally-formulated Plasmodium falciparum GLURP-MSP3 chimeric protein-based malaria vaccine candidate in comparison to adjuvanted formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 16. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]

- 17. Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iddo.org [iddo.org]

- 19. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

An In-depth Technical Guide to the Merozoite Surface Protein-3 (MSP-3) Family and its Homologs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Merozoite Surface Protein-3 (MSP-3) family is a crucial component of the protein machinery on the surface of Plasmodium merozoites, the invasive stage of the malaria parasite. These proteins are pivotal in the parasite's life cycle, particularly in the invasion of red blood cells, a process central to the pathology of malaria. The family is characterized by its antigenic nature and its role in forming protein complexes on the merozoite surface. Notably, the this compound protein family in Plasmodium falciparum is not homologous to the multi-gene this compound family found in Plasmodium vivax and related primate malaria parasites, indicating a case of convergent evolution for proteins with similar functions.[1] This guide provides a comprehensive overview of the this compound protein family, its homologs across different Plasmodium species, the protein complexes it forms, and detailed experimental protocols for its study.

The Plasmodium falciparum this compound Protein and its Interaction Network

In P. falciparum, this compound is a soluble protein with a molecular weight of approximately 48 kDa.[2] It lacks a conventional transmembrane domain or a GPI anchor, yet it is firmly associated with the merozoite surface.[3][4] This association is mediated through its interaction with other merozoite surface proteins, forming a larger protein complex.[2][3]

Key structural features of P. falciparum this compound include an N-terminal signal sequence, a central domain with alanine-rich heptad repeats, a glutamic acid-rich region, and a C-terminal leucine (B10760876) zipper-like motif.[2][5]

The MSP-1/MSP-3 Complex

The primary interaction of this compound on the merozoite surface is with Merozoite Surface Protein-1 (MSP-1). MSP-1 is a major surface antigen and a key player in erythrocyte invasion. The MSP-1 complex serves as a platform for the binding of other proteins, including this compound, MSP-6, and MSP-7.[2][3] This complex is anchored to the merozoite membrane via the GPI anchor of MSP-1.[2]

Immunoprecipitation of P. falciparum merozoite lysate followed by mass spectrometry has identified MSP-1, MSP-6, MSP-7, RAP2, and SERA5 as potential interacting partners of this compound.[3][4] However, direct protein-protein interaction studies have confirmed strong interactions between this compound and MSP-1, MSP-6, and MSP-7.[3][6]

Below is a diagram illustrating the protein-protein interactions within the P. falciparum MSP-1/MSP-3 complex on the merozoite surface.

The Plasmodium vivax and Plasmodium knowlesi this compound Protein Families

The this compound family in P. vivax is a multi-gene family with up to 12 paralogs clustered on chromosome 10.[1] These proteins share common structural features, including a high alanine (B10760859) content and a large central domain predicted to form coiled-coil structures.[1] The expansion of the this compound gene family in P. vivax is thought to be a mechanism for enhancing immune evasion.[1]

Similarly, P. knowlesi, a simian malaria parasite that can infect humans, also possesses a this compound multi-gene family.[7] Studies have shown that the P. knowlesi this compound genes have high similarity to those in P. vivax and Plasmodium cynomolgi.[8]

Quantitative Data

The study of protein-protein interactions within the P. falciparum MSP-1 complex has yielded quantitative binding data, primarily through Surface Plasmon Resonance (SPR).

| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |

| PfMSP-165 and Pfthis compound | SPR | 5.31 x 10-7 M | [9] |

| PfMSP-165 and PfMSP-6 | SPR | 3.59 x 10-8 M | [9] |

| PfMSP-165 and PfMSP-7 | SPR | 5.43 x 10-7 M | [9] |

| PfMSP-165 and PfMSP-9 | SPR | 1.24 x 10-7 M | [9] |

| MSPDBL1 and MSP1 | SPR | 2-4 x 10-7 M | [10] |

| MSPDBL2 and MSP1 | SPR | 2-4 x 10-7 M | [10] |

| MSP1 and MSP6 | SPR | 79 nM | [10] |

Note: PfMSP-165 is a fragment of MSP-1 encompassing parts of the p38 and p42 regions.

Sequence identity between this compound homologs in different Plasmodium species has also been quantified:

| Species Comparison | Nucleotide Identity | Amino Acid Identity | Reference |

| P. knowlesi vs P. vivax msp3 | >50% | >50% | [8] |

| P. knowlesi vs P. cynomolgi msp3 | >50% | >50% | [8] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Partners

This protocol is adapted from studies on P. falciparum merozoite surface protein complexes.[10][11][12]

Objective: To isolate this compound and its interacting proteins from a P. falciparum merozoite lysate.

Materials:

-

Synchronized P. falciparum culture at the late schizont stage

-

Saponin (B1150181) lysis buffer (0.05% saponin in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MSP-3 antibody (polyclonal or monoclonal)

-

Control IgG (from the same species as the anti-MSP-3 antibody)

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents

-

Mass spectrometer

Procedure:

-

Parasite Lysate Preparation:

-

Harvest late-stage schizonts from culture.

-

Lyse infected red blood cells with saponin lysis buffer to release merozoites.

-

Wash the merozoite pellet with cold PBS.

-

Resuspend the merozoites in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

To separate aliquots of the pre-cleared lysate, add the anti-MSP-3 antibody and the control IgG, respectively. Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to each tube and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer. Incubate for 5-10 minutes at room temperature.

-

Centrifuge and collect the supernatant containing the eluted proteins. Neutralize the eluate with neutralization buffer.

-

-

Analysis:

Workflow Diagram:

Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

This protocol provides a general framework for analyzing the interaction between recombinant this compound and a potential binding partner.[3][14][15]

Objective: To determine the binding kinetics and affinity (Kd) of the this compound interaction with another protein (e.g., MSP-1).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified recombinant this compound (ligand)

-

Purified recombinant interacting protein (analyte)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the recombinant this compound (ligand) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the surface.

-

Deactivate any remaining active groups by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the recombinant interacting protein (analyte) in running buffer.

-

Inject the analyte dilutions over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

-

-

Regeneration:

-

If necessary, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand-immobilized flow cell data to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein-Protein Interaction

This protocol is a cost-effective method to confirm protein-protein interactions.[3][16][17][18]

Objective: To qualitatively or semi-quantitatively assess the binding between this compound and a putative interacting protein.

Materials:

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Purified recombinant this compound

-

Purified recombinant interacting protein (biotinylated or with a tag for detection)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

Detection reagent (e.g., Streptavidin-HRP for biotinylated protein, or a primary antibody against the tag followed by a secondary HRP-conjugated antibody)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Coating:

-

Coat the wells of a 96-well plate with 100 µL of recombinant this compound (1-10 µg/mL in coating buffer) overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

-

Binding:

-

Wash the plate three times.

-

Add 100 µL of the interacting protein at various concentrations to the wells and incubate for 1-2 hours at room temperature. Include a negative control with no interacting protein.

-

-

Detection:

-

Wash the plate three times.

-

Add 100 µL of the appropriate detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.

-

-

Development and Measurement:

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader. An increase in absorbance indicates binding.

-

Conclusion

The this compound protein family and its homologs in various Plasmodium species are critical for the parasite's survival and represent important targets for vaccine and drug development. Understanding the structure, function, and interaction networks of these proteins is essential for designing effective interventions against malaria. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricate biology of the this compound protein family and its role in the pathogenesis of malaria. The provided quantitative data and diagrams offer a clear framework for comprehending the current state of knowledge in this field.

References

- 1. The origin and diversification of the merozoite surface protein 3 (msp3) multi-gene family in Plasmodium vivax and related parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic clustering and polymorphism of the merozoite surface protein-3 of Plasmodium knowlesi clinical isolates from Peninsular Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and Evaluation of Recombinant Plasmodium knowlesi Merozoite Surface Protein-3 (this compound) for Detection of Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Merozoite Surface Protein 1 Complex Is a Platform for Binding to Human Erythrocytes by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 13. A mass spectrometric strategy for absolute quantification of Plasmodium falciparum proteins of low abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ELISA method for detecting Plasmodium falciparum circumsporozoite antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Merozoite Surface Protein 3 (MSP-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum is a key antigen that has been the focus of extensive research in the quest for an effective malaria vaccine. First identified in the early 1990s, this compound is an abundant, soluble protein associated with the surface of the merozoite, the invasive stage of the parasite that infects red blood cells.[1] This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to the this compound antigen, with a focus on its role in protective immunity and its development as a vaccine candidate.

Discovery and Initial Characterization

This compound was first identified in 1994 by Oeuvray et al. through its recognition by sera from immune individuals in Papua New Guinea.[2][3] Initially named "Secreted Polymorphic Antigen Associated with Merozoites" (SPAM), it was later designated this compound.[2] This 48 kDa protein was found to be a target of antibodies that could inhibit the in vitro growth of P. falciparum in cooperation with blood monocytes, a mechanism known as Antibody-Dependent Cellular Inhibition (ADCI).[3] This initial discovery was significant as it pointed towards a mechanism of immunity that was not solely based on the direct neutralization of the parasite by antibodies.

Structurally, this compound is characterized by an N-terminal signal peptide, a central domain with imperfect alanine (B10760859) heptad repeats, a glutamic acid-rich region, and a C-terminal leucine (B10760876) zipper-like motif.[1][2] Unlike many other merozoite surface proteins, this compound lacks a glycosylphosphatidylinositol (GPI) anchor or a transmembrane domain for membrane attachment.[1] Instead, it is retained on the merozoite surface through protein-protein interactions, forming a complex with other surface proteins.[1]

The this compound Protein Complex and its Role in Invasion

Subsequent research revealed that this compound does not exist in isolation on the merozoite surface but is part of a larger protein complex. Through immunoprecipitation and mass spectrometry, this compound was found to associate with several other merozoite surface proteins, including MSP-1, MSP-6, MSP-7, RAP2, and SERA5.[1] This complex is thought to play a crucial role in the initial interaction and subsequent invasion of erythrocytes by the merozoite.[2] While antibodies against this compound show only moderate direct inhibition of parasite invasion at high concentrations, their primary protective effect is mediated through collaboration with monocytes.[1]

The proposed model for the this compound complex's function during invasion involves a sequential shedding of proteins. Peripheral proteins like this compound are cleaved and shed at the tight junction formed between the merozoite and the erythrocyte during invasion.[4] This shedding is thought to be necessary to release receptor-ligand interactions and allow the parasite to fully enter the host cell.[4]

This compound as a Vaccine Candidate: A Historical Perspective

The early discovery of this compound's role in ADCI made it a promising vaccine candidate. Seroepidemiological studies have consistently shown a strong correlation between the levels of naturally acquired antibodies against this compound, particularly of the IgG3 isotype, and clinical protection from malaria.[1][5] This has driven the development of various this compound-based vaccine formulations.

One of the most advanced candidates is the GMZ2 vaccine, a recombinant fusion protein containing the glutamate-rich protein (GLURP) and this compound.[2][6] Another formulation, MSP3-LSP, combines this compound with Liver Stage Antigen 1 (LSP1).[6] These candidates have undergone several phases of clinical trials to assess their safety and immunogenicity.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Merozoite Invasion Inhibition by this compound Peptides

| Peptide ID | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 31193 | 200 | 85 ± 2 |

| 31202 | 200 | 59 ± 4 |

| 31209 | 200 | 55 ± 1 |

Data from in vitro P. falciparum merozoite invasion inhibition assays.[7]

Table 2: Phase 1b Clinical Trial of this compound LSP Vaccine in Children

| Vaccine Group | Dose | Number of Participants |

|---|---|---|

| This compound LSP | 15 µg | 15 |

| This compound LSP | 30 µg | 15 |

| Engerix B (Control) | Standard | 15 |

Study design for a single-blind, randomized controlled trial in Burkina Faso.[8]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research. These are not exhaustive protocols but provide the fundamental steps.

Merozoite Invasion Inhibition Assay

This assay assesses the ability of antibodies or peptides to block the invasion of erythrocytes by merozoites.

-

Parasite Culture: P. falciparum cultures are synchronized to the late schizont stage.

-

Incubation with Inhibitor: The synchronized schizonts are incubated in 96-well plates in the presence of varying concentrations of the test peptides or antibodies.

-

Invasion and Staining: After an 18-hour incubation at 37°C, which allows for schizont rupture and merozoite invasion of new erythrocytes, the cells are stained with a fluorescent dye like hydroethidine.[7]

-

Quantification: The percentage of newly infected erythrocytes is determined by flow cytometry or microscopy, and the inhibition is calculated relative to a control without the inhibitor.

Antibody-Dependent Cellular Inhibition (ADCI) Assay

This assay measures the ability of antibodies to cooperate with monocytes to inhibit parasite growth.

-

Monocyte Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are selected by adherence to a 96-well plate.[3]

-

Parasite and Antibody Incubation: Synchronized P. falciparum parasites at the schizont stage are added to the wells containing monocytes, along with the test antibodies (e.g., purified IgG from immune individuals).

-

Co-culture: The co-culture is incubated for 96 hours to allow for parasite growth.[3]

-

Growth Assessment: Parasite growth is assessed by microscopy (e.g., Giemsa-stained blood smears) or biochemical methods. The specific growth inhibition (SGI) is calculated by comparing the parasitemia in the presence of test antibodies and monocytes to controls.[3]

Protein-Protein Interaction Analysis (ELISA-based)

This method is used to confirm interactions between this compound and other merozoite surface proteins.

-

Plate Coating: 96-well ELISA plates are coated with a recombinant this compound protein (e.g., rMSP3N).[1]

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Incubation with Prey Protein: Increasing concentrations of a potential interacting protein (prey protein), such as recombinant MSP1 or MSP6, are added to the wells and incubated.[1]

-

Detection: The binding of the prey protein is detected using a specific primary antibody against the prey protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: A substrate is added that reacts with the enzyme to produce a measurable colorimetric signal, which is quantified using a plate reader.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of protein-protein interactions in real-time.

-

Ligand Immobilization: One protein (the ligand, e.g., this compound) is immobilized on the surface of a sensor chip.[5]

-

Analyte Injection: The other protein (the analyte, e.g., MSP-1) is flowed over the sensor chip surface at various concentrations.[5]

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[5]

-

Kinetic Analysis: The association and dissociation rates of the interaction are determined by analyzing the sensorgram (a plot of RU versus time).

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: A timeline of the key milestones in this compound research.

Caption: The this compound protein complex on the merozoite surface.

Caption: Proposed workflow of this compound's role during erythrocyte invasion.

Conclusion

Merozoite Surface Protein 3 has a rich history as a significant antigen in the study of Plasmodium falciparum and malaria immunity. From its initial discovery as a target of protective antibodies to its characterization as part of a functional protein complex on the merozoite surface, this compound has remained a focal point of vaccine research. The development of vaccine candidates like GMZ2 and MSP3-LSP, which have progressed to clinical trials, underscores the potential of this antigen in the fight against malaria. Further research into the precise molecular interactions of the this compound complex and the mechanisms of protective immunity it elicits will be crucial for the design of a highly effective malaria vaccine.

References

- 1. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]

- 7. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Immunological Properties of Merozoite Surface Protein 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merozoite Surface Protein 3 (MSP-3) is a leading vaccine candidate against the blood-stage of Plasmodium falciparum, the most virulent human malaria parasite. This protein is abundantly expressed on the surface of the merozoite, the invasive stage that infects red blood cells. The immunological properties of this compound have been extensively studied, revealing its capacity to elicit both humoral and cellular immune responses that are associated with protection against malaria. This technical guide provides an in-depth overview of the core immunological characteristics of this compound, including quantitative data from key studies, detailed experimental protocols for its immunological assessment, and visualizations of associated pathways and workflows.

Introduction

Plasmodium falciparum Merozoite Surface Protein 3 (this compound) was first identified in 1994 and has since been a focal point of malaria vaccine research.[1] It is a soluble protein with a molecular weight of approximately 48 kDa.[1] Structurally, this compound is characterized by an N-terminal signal sequence, a domain with alanine (B10760859) heptad repeats, a glutamic acid-rich region, and a C-terminal leucine (B10760876) zipper motif. This compound exists on the merozoite surface in a complex with other surface proteins, including MSP-1, MSP-6, and MSP-7.[2] While its precise function is not fully elucidated, it is believed to be involved in the invasion of erythrocytes. The C-terminal region of this compound is highly conserved among different P. falciparum isolates, making it an attractive target for vaccine development.[3]

The protective immune response against this compound is primarily mediated by cytophilic antibodies, particularly of the IgG1 and IgG3 isotypes.[4] These antibodies can cooperate with monocytes to inhibit parasite growth in vitro through a mechanism known as Antibody-Dependent Cellular Inhibition (ADCI).[5] Furthermore, this compound-specific antibodies have been shown to induce opsonic phagocytosis of merozoites.[2] In addition to humoral immunity, this compound also elicits cell-mediated immune responses, characterized by T-cell proliferation and the production of cytokines such as interferon-gamma (IFN-γ).[6] Several vaccine formulations based on this compound, including the long synthetic peptide MSP3-LSP and the fusion protein GMZ2 (a combination of this compound and Glutamate-Rich Protein - GLURP), have been evaluated in clinical trials.[1]

Quantitative Immunological Data

The following tables summarize key quantitative data from immunological studies and clinical trials of this compound-based vaccine candidates.

Table 1: Humoral Immune Response to this compound Based Vaccines in Human Clinical Trials

| Vaccine Candidate | Study Phase | Population | Adjuvant | Key Findings | Reference |

| MSP3-LSP | Phase I | Healthy, malaria-naïve adults | Montanide ISA 720 or Aluminum Hydroxide | After the third dose, 23/30 individuals showed a specific anti-MSP3-LSP antibody response. 19/30 individuals developed antibodies that recognized the native this compound protein. | [6][7] |

| MSP3-LSP | Phase Ib | 1-2 year old children in Burkina Faso | Aluminum Hydroxide | The vaccine was immunogenic, inducing higher IgG1 and IgG3 responses in the 30 µg dose group compared to the 15 µg dose group. | [8] |

| GMZ2 | Phase Ia | Healthy, malaria-naïve European adults | Aluminum Hydroxide | All tested doses (10, 30, and 100 µg) were well-tolerated and immunogenic. | |

| GMZ2 | Phase Ib | 1-5 year old children in Gabon | Aluminum Hydroxide | After three doses, the geometric mean concentration of anti-GMZ2 antibodies was 19-fold higher in the 30 µg group and 16-fold higher in the 100 µg group compared to the control. Anti-MSP3 antibody concentrations were 2.7-fold and 3.8-fold higher, respectively. | [9] |

| GMZ2 | Phase IIb | 1-5 year old children in Africa | Aluminum Hydroxide | Modest efficacy was observed, with higher vaccine efficacy in children aged 3-4 years (20%) compared to those aged 1-2 years (6%). | [10][11] |

Table 2: Cellular Immune Response to this compound Based Vaccines in Human Clinical Trials

| Vaccine Candidate | Study Phase | Population | Key Findings | Reference |

| MSP3-LSP | Phase I | Healthy, malaria-naïve adults | 26/30 individuals showed a T-cell-antigen-specific proliferative response. 25/30 individuals exhibited IFN-γ production. | [6][7] |

| MSP3-LSP | Phase I | Adults in a malaria-endemic area (Burkina Faso) | Increased lymphocyte proliferation and IFN-γ production in response to this compound peptides were observed in the vaccinated group. | |

| GMZ2 | Phase Ib | 1-5 year old children in Gabon | The vaccine induced memory B-cells against GMZ2, MSP3, and GLURP. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunological properties of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies

Principle: ELISA is used to detect and quantify antibodies specific to this compound in serum or plasma samples.

Materials:

-

96-well microtiter plates

-

Recombinant this compound protein

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1-5% BSA or non-fat milk)

-

Serum or plasma samples

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Dilute recombinant this compound protein to 1-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Sample Incubation: Dilute serum or plasma samples in blocking buffer (e.g., starting at 1:100). Add 100 µL of diluted samples to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Substrate Addition: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Antibody-Dependent Cellular Inhibition (ADCI) Assay

Principle: The ADCI assay measures the ability of anti-MSP-3 antibodies to cooperate with monocytes to inhibit the in vitro growth of P. falciparum.

Materials:

-

Purified IgG from test and control sera

-

Human monocytes isolated from healthy donors

-

Synchronized P. falciparum culture (schizont stage)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with Albumax)

-

96-well culture plates

-

Giemsa stain

-

Microscope

Protocol:

-

Monocyte Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor by Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by adherence to plastic or by magnetic cell sorting.

-

Parasite Preparation: Synchronize P. falciparum cultures to the ring stage using sorbitol treatment. Culture until the majority of parasites are at the schizont stage.

-

Assay Setup: In a 96-well plate, add monocytes to each well. Add the purified IgG to be tested at a final concentration of 1 mg/mL. Add the synchronized schizont-stage parasite culture at a starting parasitemia of ~0.5%.

-

Incubation: Incubate the plate for 72-96 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Parasitemia Determination: After incubation, prepare thin blood smears from each well. Stain with Giemsa and determine the parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells.

-

Calculation of Inhibition: The specific growth inhibitory activity (SGI) is calculated as: SGI (%) = 100 x [1 - (% parasitemia with test IgG / % parasitemia with control non-immune IgG)].

Opsonic Phagocytosis Assay

Principle: This assay quantifies the ability of anti-MSP-3 antibodies to opsonize merozoites and promote their phagocytosis by phagocytic cells (e.g., THP-1 monocytes).

Materials:

-

Purified P. falciparum merozoites

-

Ethidium (B1194527) bromide or other fluorescent dye for labeling merozoites

-

THP-1 monocytic cell line

-

Serum or plasma samples (heat-inactivated)

-

FACS buffer (e.g., PBS with 0.5% BSA)

-

96-well U-bottom plates

-

Flow cytometer

Protocol:

-

Merozoite Preparation: Isolate merozoites from a synchronized culture of late-stage schizonts.

-

Merozoite Labeling: Stain the purified merozoites with a fluorescent dye such as ethidium bromide.

-

Opsonization: Incubate the labeled merozoites with heat-inactivated serum or plasma samples for 30 minutes at room temperature to allow antibody binding.

-

Phagocytosis: Co-incubate the opsonized merozoites with THP-1 cells in a 96-well plate for 30-40 minutes at 37°C.

-

Stopping Phagocytosis: Stop the reaction by placing the plate on ice and washing the cells with cold FACS buffer.

-

Flow Cytometry: Acquire data on a flow cytometer. Gate on the THP-1 cells and measure the fluorescence intensity of the ingested merozoites. The phagocytic index can be calculated as the percentage of fluorescent THP-1 cells multiplied by their mean fluorescence intensity.

T-cell Proliferation Assay (CFSE-based)

Principle: This assay measures the proliferation of this compound-specific T-cells in response to stimulation with this compound antigen. Proliferation is assessed by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Recombinant this compound protein or peptides

-

CFSE dye

-

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well round-bottom plates

-

Flow cytometer

-

Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Protocol:

-

PBMC Isolation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction by adding an equal volume of cold complete medium.

-

Washing: Wash the cells three times with complete medium to remove excess CFSE.

-

Cell Culture: Resuspend the CFSE-labeled PBMCs in complete medium and plate them in a 96-well plate. Add the this compound antigen or peptides at an appropriate concentration. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.

-

Flow Cytometry: Acquire data on a flow cytometer. Gate on the T-cell populations of interest (e.g., CD4+ T-cells). Proliferation is identified by the presence of daughter cell populations with successively halved CFSE fluorescence intensity.

Western Blot Analysis

Principle: Western blotting is used to detect this compound protein in parasite lysates and to assess the reactivity of antibodies to the native or recombinant protein.

Materials:

-

P. falciparum parasite lysate or recombinant this compound protein

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-MSP-3 monoclonal or polyclonal antibody, or serum from immunized individuals)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-human IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Prepare parasite lysates by saponin (B1150181) lysis of infected red blood cells.

-

SDS-PAGE: Separate the proteins in the lysate or the recombinant protein by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key immunological pathways and experimental workflows related to this compound.

Caption: Humoral immune response to this compound.

Caption: Experimental workflow for the ADCI assay.

Caption: Experimental workflow for T-cell proliferation assay.

Conclusion

Merozoite Surface Protein 3 remains a promising candidate for a malaria vaccine due to its demonstrated immunogenicity and the association of naturally acquired and vaccine-induced immune responses with protection against P. falciparum. The primary mechanism of protection is thought to be mediated by cytophilic antibodies that engage effector cells to inhibit parasite growth. Both humoral and cellular immune responses are induced by this compound, highlighting its potential to elicit a multifaceted attack on the parasite. The data and protocols presented in this guide offer a comprehensive resource for researchers and developers in the field of malaria vaccinology, providing a foundation for further investigation and the design of improved this compound-based vaccines. Future efforts may focus on optimizing adjuvant formulations and exploring multivalent constructs to enhance the breadth and potency of the immune response.

References

- 1. vac4all.org [vac4all.org]

- 2. Frontiers | High opsonic phagocytosis activity and growth inhibition of merozoites are associated with RON4 antibody levels and protect against febrile malaria in Ghanaian children [frontiersin.org]

- 3. Antibody-Dependent Cell-Mediated Inhibition (ADCI) of Plasmodium falciparum: One- and Two-Step ADCI Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Preparation of Parasite Protein Extracts and Western Blot Analysis | Semantic Scholar [semanticscholar.org]

- 6. Preparation of Parasite Protein Extracts and Western Blot Analysis [bio-protocol.org]

- 7. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Plasmodium falciparum Blood Stage Antimalarial Vaccines: An Analysis of Ongoing Clinical Trials and New Perspectives Related to Synthetic Vaccines [frontiersin.org]

- 9. A Randomized Controlled Phase Ib Trial of the Malaria Vaccine Candidate GMZ2 in African Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GMZ2 malaria vaccine: from concept to efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | GMZ2 Vaccine-Induced Antibody Responses, Naturally Acquired Immunity and the Incidence of Malaria in Burkinabe Children [frontiersin.org]

Merozoite Surface Protein 3 (MSP-3): A Technical Whitepaper on a Potential Malaria Vaccine Candidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Merozoite Surface Protein 3 (MSP-3) has emerged as a significant contender in the quest for an effective blood-stage malaria vaccine against Plasmodium falciparum. This protein is a key target of cytophilic antibodies, primarily IgG1 and IgG3, which mediate a powerful antiparasitic mechanism known as Antibody-Dependent Cellular Inhibition (ADCI). In this process, antibodies opsonize merozoites, which are then recognized by Fcγ receptors on monocytes, triggering the release of soluble factors that inhibit intra-erythrocytic parasite development. This document provides a comprehensive technical overview of this compound, consolidating data from preclinical and clinical trials, detailing key experimental methodologies, and visualizing the core biological and experimental pathways.

Introduction: The Role of this compound in Malaria Immunity

Plasmodium falciparum Merozoite Surface Protein 3 (this compound) is an approximately 43-kDa soluble protein associated with the surface of the merozoite, the invasive stage of the malaria parasite that targets red blood cells.[1] Unlike other surface proteins, this compound lacks a traditional GPI anchor or transmembrane domain and is retained on the merozoite surface through a complex with other proteins, including MSP-1, MSP-6, and MSP-7.[2][3][4]

The primary interest in this compound as a vaccine candidate stems from its role in naturally acquired immunity. Sero-epidemiological studies have consistently shown a strong correlation between the levels of anti-MSP-3 antibodies, particularly the cytophilic subclasses IgG1 and IgG3, and protection against clinical malaria.[4][5][6] These antibodies do not typically block merozoite invasion directly at physiological concentrations but rather cooperate with monocytes to kill the parasite after it has invaded an erythrocyte, a mechanism termed Antibody-Dependent Cellular Inhibition (ADCI).[1][2][7][8]

Structurally, this compound possesses a polymorphic N-terminal region and a highly conserved C-terminal domain.[9] This conserved C-terminal region, which contains a leucine (B10760876) zipper-like motif, is the primary target of the biologically active antibodies involved in ADCI and has therefore been the focus of vaccine development efforts.[7] Several vaccine formulations have advanced to clinical trials, including a Long Synthetic Peptide (MSP3-LSP) and a chimeric fusion protein, GMZ2, which combines domains of this compound and another promising antigen, Glutamate-Rich Protein (GLURP).[5]

Mechanism of Action: Antibody-Dependent Cellular Inhibition (ADCI)

The protective effect of anti-MSP-3 antibodies is primarily mediated through the ADCI pathway. This process involves the synergistic action of cytophilic antibodies and monocytes.

-

Opsonization: Cytophilic antibodies (IgG1 and IgG3) generated in response to this compound bind to the protein on the surface of free merozoites.

-

Monocyte Recognition: The Fc portion of these merozoite-bound antibodies is recognized by low-affinity Fcγ receptors (FcγRIIa/CD32 and FcγRIIIa/CD16) on the surface of monocytes.

-

Monocyte Activation: Cross-linking of these Fcγ receptors triggers an intracellular signaling cascade within the monocyte.

-

Parasite Killing: Activated monocytes release soluble mediators, including Tumor Necrosis Factor (TNF), which inhibit the development of parasites within newly invaded red blood cells, effectively arresting the parasite's life cycle.[8]

This mechanism is particularly advantageous for a vaccine as it does not require the prevention of erythrocyte invasion but instead targets the parasite during its vulnerable intracellular growth phase.

References

- 1. researchgate.net [researchgate.net]

- 2. Nasal vaccination of six squirrel monkeys (Saimiri sciureus): Improved immunization protocol against Toxoplasma gondii with a nanoparticle-born vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nationalgeographic.com [nationalgeographic.com]

- 4. Patuá [patua.iec.gov.br]

- 5. [Vaccination trials and immune response against Plasmodium falciparum in Saimiri monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Experimental Yellow Fever in the Squirrel Monkey (Saimiri spp.): Hematological, Biochemical, and Immunological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Plasmodium falciparum cerebral malaria in the squirrel monkey Saimiri sciureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Immunity to Merozoite Surface Protein 3 (MSP-3) in Endemic Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Protein 3 (MSP-3) of Plasmodium falciparum is a leading blood-stage malaria vaccine candidate. In malaria-endemic regions, individuals naturally acquire immunity to clinical malaria after repeated exposure to the parasite. A significant body of research indicates that antibodies targeting this compound play a crucial role in this acquired immunity. This technical guide provides an in-depth overview of the natural immune response to this compound, focusing on quantitative data from immuno-epidemiological studies, detailed experimental protocols for assessing this immunity, and the immunological mechanisms involved.

Quantitative Analysis of Anti-MSP-3 Antibody Responses and Protection

Numerous longitudinal studies in malaria-endemic areas have investigated the association between antibody responses to this compound and the risk of clinical malaria. A consistent finding is that the presence and level of certain anti-MSP-3 antibody isotypes, particularly cytophilic antibodies like IgG3, are strongly correlated with protection.

Association of Anti-MSP-3 IgG Subclasses with Clinical Protection

Immuno-epidemiological studies have demonstrated that high levels of cytophilic antibodies specific to this compound are significant predictors of protection against clinical malaria.[1] The IgG3 subclass, in particular, has been strongly and consistently associated with reduced risk of malaria episodes.[2][3][4] In some populations, individuals with high levels of anti-MSP-3 IgG3 were found to have a significantly lower risk of experiencing a malaria attack.[3][4] For instance, one study reported that the mean anti-MSP-3 IgG3 levels in a protected group were 3.75 to 4.3 times higher than in individuals who experienced one or more malaria attacks.[3]

| Study Population & Region | Antibody Isotype | Association with Protection | Key Findings | Reference |

| Dielmo, Senegal | IgG3 | Strong negative correlation with malaria attacks | Anti-MSP3 IgG3 was the single best predictor of protection, independent of age. | [2][3][4] |

| OoDo, Myanmar | IgG3 | Significantly correlated with protection | Complementary protective effect observed with anti-GLURP IgG3. | [5] |

| Kenyan Coast | IgG | Association with protection observed in high but not low transmission settings | A threshold concentration of antibodies appears necessary for protection. | [6] |

| Indian Endemic Regions | IgM, IgG | High seroprevalence in infected individuals | IgM response was significantly higher during acute malaria. | [7][8] |

Prevalence of Anti-MSP-3 Antibodies in Endemic Populations

The prevalence of antibodies against this compound is generally high in individuals living in malaria-endemic areas, and this prevalence increases with age and exposure.[2] Studies in India have shown that over 99% of patients with P. falciparum infection can be seropositive for anti-MSP-3 antibodies.[7] In a study in Myanmar, the prevalence of positive IgG responses to this compound ranged from 58.6% to 67.2%.[5]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies

ELISA is a standard method for quantifying antibody levels against this compound in serum or plasma samples.

Objective: To measure the concentration of this compound-specific antibodies (e.g., total IgG, IgM, IgG subclasses).

Materials:

-

Recombinant this compound protein (full-length or specific domains)

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)

-

Serum or plasma samples from the study population

-

Positive and negative control sera

-

Enzyme-conjugated secondary antibodies (e.g., anti-human IgG-HRP, anti-human IgG3-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

Protocol:

-

Antigen Coating:

-

Dilute recombinant this compound protein to a final concentration of 1-10 µg/mL in coating buffer.

-

Add 100 µL of the diluted antigen to each well of a 96-well plate.

-

Incubate the plate for 2 hours at room temperature or overnight at 4°C.[9]

-

-

Washing:

-

Remove the coating solution.

-

Wash the plate three times with 200 µL of wash buffer per well.[9]

-

-

Blocking:

-

Sample Incubation:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of diluted serum/plasma samples and controls to the appropriate wells. The dilution factor will need to be optimized.

-

Incubate for 1-2 hours at room temperature.[10]

-

-

Secondary Antibody Incubation:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the appropriate enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

-

Incubate for 1-2 hours at room temperature.[11]

-

-

Detection:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes) or until color develops.

-

-

Stopping the Reaction and Reading:

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Antibody-Dependent Cellular Inhibition (ADCI) Assay

The ADCI assay measures the functional ability of antibodies to cooperate with monocytes to inhibit the in vitro growth of P. falciparum.

Objective: To determine the parasite growth-inhibitory activity of anti-MSP-3 antibodies in the presence of monocytes.

Materials:

-

Purified IgG from test and control sera

-

Peripheral blood mononuclear cells (PBMCs) from healthy, non-malaria-exposed donors

-

Synchronized, mature P. falciparum schizonts

-

Complete parasite culture medium (e.g., RPMI 1640 with appropriate supplements)

-

96-well culture plates

-

Giemsa stain

-

Microscope

Protocol:

-

Monocyte Preparation:

-

Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs and resuspend in culture medium.

-

Seed the cells in a 96-well plate and allow monocytes to adhere for 1-2 hours at 37°C.

-

Wash away non-adherent cells to obtain a monocyte monolayer.

-

-

ADCI Culture Setup (One-Step Assay):

-

Add 10 µL of the purified test or control IgG to the wells containing monocytes.[12]

-

Add a suspension of synchronized, late-stage P. falciparum-infected red blood cells (iRBCs) at a starting parasitemia of approximately 0.5-1.0%.[12] The final hematocrit should be around 2%.

-

The ratio of monocytes to iRBCs should be optimized (e.g., 1:20).

-

Incubate the plate for 72-96 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).[12]

-

-

Parasite Growth Assessment:

-

After the incubation period, harvest the red blood cells from each well.

-

Prepare thin blood smears and stain with Giemsa.

-

Determine the final parasitemia by counting the number of iRBCs per 1,000-2,000 total red blood cells under a microscope.

-

-

Calculation of Specific Growth Inhibition Index (SGI):

-

SGI (%) = 100 x [1 - (% parasitemia with test IgG / % parasitemia with non-immune control IgG)]

-

Mechanisms of this compound Mediated Immunity and Visualizations

The primary mechanism by which anti-MSP-3 antibodies are thought to confer protection is through Antibody-Dependent Cellular Inhibition (ADCI).[13] There is no evidence for a direct signaling pathway initiated by this compound on immune cells. Instead, the process is initiated by antibodies opsonizing the merozoite.

Antibody-Dependent Cellular Inhibition (ADCI)